2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Medicinal Chemistry ADME Optimization Agrochemical Design

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine (CAS 108141-35-1) is a heterocyclic building block featuring a pyrimidine core with chlorine atoms at positions 2 and 4 and an ethylthiomethyl substituent at position 5. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 223.12 g/mol, a computed XLogP3-AA of 2.9, and a topological polar surface area (TPSA) of 51.08 Ų.

Molecular Formula C7H8Cl2N2S
Molecular Weight 223.12 g/mol
CAS No. 108141-35-1
Cat. No. B035183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine
CAS108141-35-1
Molecular FormulaC7H8Cl2N2S
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESCCSCC1=CN=C(N=C1Cl)Cl
InChIInChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
InChIKeyLVMRWJLPIBPOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine (CAS 108141-35-1): A Key Pyrimidine Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine (CAS 108141-35-1) is a heterocyclic building block featuring a pyrimidine core with chlorine atoms at positions 2 and 4 and an ethylthiomethyl substituent at position 5 [1]. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 223.12 g/mol, a computed XLogP3-AA of 2.9, and a topological polar surface area (TPSA) of 51.08 Ų [1][2]. The compound is primarily employed as a versatile intermediate in the synthesis of biologically active molecules, particularly in agrochemical and pharmaceutical research programs [3].

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Why Structural Analogs Cannot Be Interchanged


The presence of the 5-ethylthiomethyl group in 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine fundamentally alters its physicochemical and reactivity profile compared to unsubstituted or differently substituted 2,4-dichloropyrimidines. The ethylthio moiety increases lipophilicity (XLogP3-AA = 2.9) relative to methylthio analogs (XLogP3 ~2.1), impacting solubility and membrane permeability in downstream derivatives [1][2]. Furthermore, the C5 substituent sterically and electronically modulates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions, a critical parameter in synthetic route design [3]. Consequently, substituting this specific intermediate with a generic 2,4-dichloropyrimidine or a simple 5-alkyl analog would yield derivatives with different ADME properties and potentially altered biological activity, thereby invalidating established structure-activity relationships (SAR) and synthetic protocols [4].

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Quantified Differentiation Against Closest Analogs


2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Elevated Lipophilicity vs. Methylthio Analog

The target compound demonstrates substantially higher lipophilicity than its methylthio analog, 2,4-dichloro-5-(methylthio)pyrimidine (CAS 7401-98-1). The computed XLogP3-AA for 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine is 2.9, compared to a computed XLogP3 of 2.1 for the methylthio derivative [1][2]. This +0.8 log unit difference translates to an approximately 6.3-fold increase in partition coefficient (LogP), indicating superior lipid solubility and potential for enhanced membrane permeability in downstream drug candidates [3].

Medicinal Chemistry ADME Optimization Agrochemical Design

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Boiling Point Elevation vs. Unsubstituted Core

The introduction of the 5-ethylthiomethyl group substantially increases the boiling point compared to the unsubstituted 2,4-dichloropyrimidine core. The target compound exhibits a boiling point of 114-118 °C at 0.25 Torr (or 317.7 °C at 760 mmHg) [1], whereas 2,4-dichloropyrimidine (CAS 3934-20-1) boils at 101 °C at 760 mmHg [2]. This differential of over 200 °C at atmospheric pressure reflects significantly stronger intermolecular interactions, which impacts distillation and purification strategies in large-scale synthesis.

Process Chemistry Purification Thermal Stability

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Enhanced Reactivity in Sequential SNAr Transformations

The 5-ethylthiomethyl substituent electronically and sterically modulates the reactivity of the C2 and C4 chloro groups in nucleophilic aromatic substitution (SNAr) reactions. While 2,4-dichloropyrimidine generally reacts preferentially at C4, the presence of the C5 substituent in the target compound alters the electron density distribution, enabling more controlled sequential substitutions [1]. Patent literature describes regioselective methods for 2,4-disubstituted pyrimidines that leverage such electronic tuning to achieve C2-selective coupling, a synthetic advantage over the unsubstituted core where mixtures are common . The ethylthio group itself can be further functionalized (e.g., oxidation to sulfone) to create additional diversification points [2].

Organic Synthesis Regioselectivity Process Development

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Purity and Quality Specifications from GMP-Compliant Suppliers

Commercial availability from GMP-compliant and ISO-certified suppliers provides a quantifiable advantage in procurement. Vendors such as BOC Sciences and MolCore offer this compound with a minimum purity of 98% (NLT 98%) and provide supporting documentation including certificates of analysis (CoA) and safety data sheets (SDS) . In contrast, many simpler pyrimidine intermediates are often supplied at 95% purity without comprehensive quality assurance . This higher purity specification reduces the burden of in-house purification and ensures batch-to-batch consistency critical for regulated environments.

Quality Control GMP Manufacturing Supply Chain

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Evidence-Backed Application Scenarios


Lead Optimization in Medicinal Chemistry: Enhancing ADME Properties

The elevated lipophilicity (XLogP3-AA = 2.9) of 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine, compared to its methylthio analog (XLogP3 = 2.1), makes it a preferred starting material for synthesizing drug candidates requiring improved membrane permeability and target tissue distribution [1]. Medicinal chemists can exploit this property to fine-tune the pharmacokinetic profile of kinase inhibitors or other CNS-penetrant therapeutics where higher LogP is desirable [2].

Agrochemical Intermediate Development: Synthetic Route Efficiency

As a documented intermediate in pesticide and insecticide synthesis, this compound benefits from established regioselective SNAr protocols [3]. Its use can streamline the production of novel fungicides or herbicides by enabling cleaner sequential substitutions at C2 and C4, reducing the need for chromatographic purification and improving overall yield in large-scale agrochemical manufacturing [4].

Process Chemistry Scale-Up: Thermal Management and Purification

The distinct boiling point of 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine (317.7 °C at 760 mmHg) necessitates specific distillation conditions (e.g., reduced pressure) [5]. Process chemists and engineers must account for this property when designing downstream isolation steps, ensuring efficient solvent recovery and product purity in multi-kilogram syntheses .

Regulated Pharmaceutical Development: GMP Sourcing and Quality Assurance

For programs advancing toward clinical development, the availability of this intermediate from GMP-compliant suppliers with ≥98% purity and full analytical documentation provides a critical supply chain advantage . This mitigates regulatory risk associated with impurity profiles and ensures reproducible synthesis of active pharmaceutical ingredients (APIs) .

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